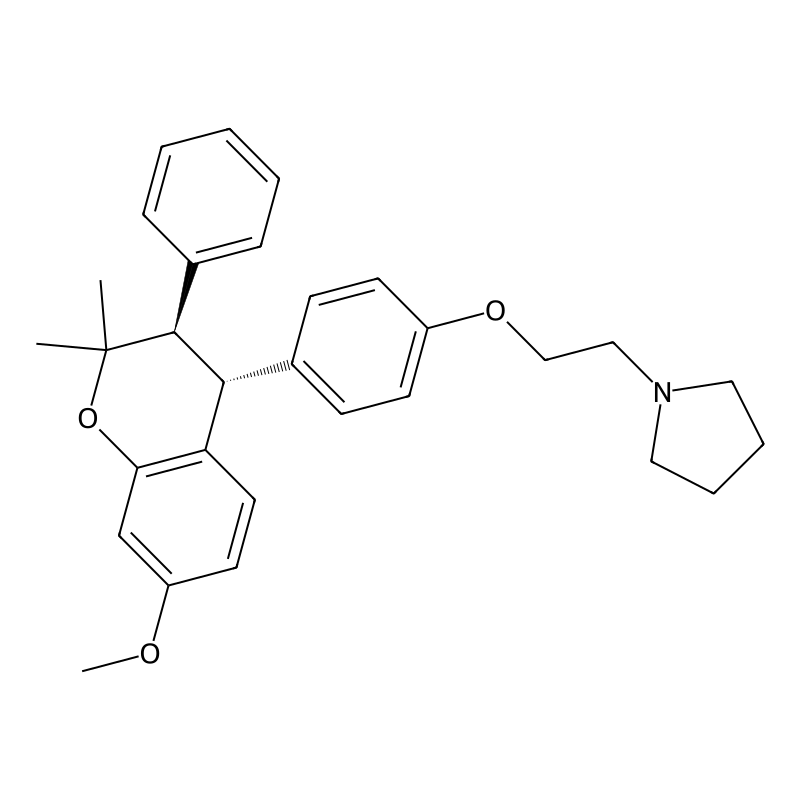

Centchroman

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Contraception

Centchroman holds a significant position as a non-steroidal oral contraceptive. Unlike conventional hormonal birth control pills, it doesn't interfere with ovulation or the menstrual cycle []. Instead, it acts by preventing the implantation of a fertilized egg in the endometrium []. This makes it a promising option for women seeking a safe and effective contraceptive method with minimal side effects [].

Management of Female Health Conditions

Beyond contraception, centromichan has shown potential in managing various female health conditions. These include:

- Dysfunctional Uterine Bleeding (DUB): Studies suggest its effectiveness in regulating irregular bleeding patterns often associated with DUB [].

- Mastalgia (Breast Pain): Research indicates its ability to alleviate breast pain, particularly in premenopausal women [].

- Fibroadenoma (Benign Breast Lump): Early research suggests its role in shrinking or preventing the growth of fibroadenomas [].

Potential in Cancer Prevention and Treatment

Centchroman's unique properties as a Selective Estrogen Receptor Modulator (SERM) make it a subject of research in cancer prevention and treatment.

- Breast Cancer: Studies exploring its potential in preventing estrogen-receptor-positive breast cancer are ongoing [].

- Other Cancers: Initial research suggests its possible application in other cancer types, like cervical and endometrial cancers, but further investigation is needed [].

Other Areas of Exploration

Research continues to explore the potential benefits of centchroman in various areas:

- Osteoporosis: Due to its weak estrogen-like effects on bone tissue, centchroman might offer benefits in managing bone loss associated with osteoporosis [].

- Cardiovascular Health: Early studies suggest its potential for improving cardiovascular health in women, although further research is necessary [].

Centchroman, also known as Ormeloxifene, is a synthetic compound classified as a selective estrogen receptor modulator. It was developed in 1967 at the Central Drug Research Institute in India and has gained recognition for its unique properties as a contraceptive and therapeutic agent. The chemical structure of Centchroman is characterized by its chroman backbone, specifically 3,4-trans-2,2-dimethyl-3-phenyl-4-(β-pyrrolidinoethoxy)-phenyl-7-methoxychroman. It functions by selectively modulating estrogen receptors, exhibiting both estrogenic and anti-estrogenic effects depending on the tissue type involved .

Centchroman acts as a SERM, meaning it can exhibit both estrogenic and antiestrogenic effects depending on the target tissue []. In the context of contraception, centchroman is believed to primarily exert its antiestrogenic effects on the endometrium, the lining of the uterus []. This prevents the endometrium from thickening sufficiently to support implantation of a fertilized egg [].

Unlike conventional birth control pills that act by suppressing ovulation, centchroman allows ovulation to occur but hinders successful implantation []. This mechanism offers advantages for women who may experience side effects associated with hormonal changes caused by conventional pills [].

Centchroman is generally considered safe when used as prescribed. However, some potential side effects include irregular bleeding, spotting, and breast tenderness [].

Data on long-term safety and potential risks associated with extended use is still being explored []. As with any medication, consulting a healthcare professional before using centchroman is crucial.

Centchroman exhibits significant biological activity with applications in contraception and treatment of hormone-related disorders. Its key biological effects include:

- Contraceptive Action: Centchroman prevents implantation by inhibiting endometrial receptivity to blastocyst signals. Its contraceptive effect is reversible and can be utilized both preemptively and post-coitally .

- Therapeutic Uses: Beyond contraception, it has been used to manage conditions such as dysfunctional uterine bleeding, mastalgia (breast pain), and fibroadenoma due to its anti-estrogenic properties. Additionally, it has shown potential benefits in osteoporosis management due to its estrogenic effects on bone tissue .

The synthesis of Centchroman involves several steps that highlight its complex chemical structure. The most notable synthesis method includes:

- Initial Reaction: The synthesis begins with the coupling of appropriate aromatic compounds to form the chroman structure.

- Functionalization: Subsequent steps involve the introduction of methoxy and pyrrolidine groups to achieve the desired pharmacological properties.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to isolate active isomers .

Centchroman has diverse applications in both contraceptive and therapeutic domains:

- Contraceptive Pill: Marketed under names such as Saheli and Choice-7 in India, it is taken once a week, offering a convenient alternative to daily contraceptive pills .

- Management of Hormonal Disorders: It has been explored for treating conditions like breast pain and uterine fibroids due to its selective modulation of estrogen receptors .

- Bone Health: The compound’s ability to enhance bone density makes it a candidate for osteoporosis treatment .

Several compounds share similarities with Centchroman, particularly within the class of selective estrogen receptor modulators. Notable comparisons include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tamoxifen | Triphenylethylene derivative | Primarily used for breast cancer treatment; strong antagonist effect on breast tissue. |

| Raloxifene | Benzothiophene derivative | Primarily used for osteoporosis; exhibits less anti-estrogenic activity compared to Centchroman. |

| Levormeloxifene | Isomer of Ormeloxifene | More potent than Centchroman but discontinued due to adverse effects; focuses on cardiovascular health. |

Centchroman stands out due to its unique once-a-week dosing regimen, reversible contraceptive action, and dual functionality as both an estrogen agonist and antagonist depending on the target tissue . This versatility makes it a valuable option in reproductive health management compared to other selective estrogen receptor modulators.

Discovery and Synthesis at Central Drug Research Institute (CDRI)

The journey of Centchroman began in the 1960s when researchers at the Central Drug Research Institute (CDRI) in Lucknow, India, recognized the pressing need for safer alternatives to the steroidal contraceptives available at the time. These existing contraceptives were associated with numerous side effects due to their hormonal composition. CDRI scientists strategically focused on developing non-steroidal estrogen antagonists that would act by disturbing the delicate balance between estrogen and progesterone at the uterine level without interfering with their synthesis or blood levels.

The pivotal scientific breakthrough came from the classical paper published by Lerner et al. in 1958, which described MER-25, the first non-steroidal estrogen antagonist. This compound antagonized both endogenous and exogenous estrogens but was not anti-ovulatory and prevented pregnancy in rats when administered post-coitally. This discovery provided the crucial foundation for CDRI's research direction.

This compound, named Centchroman (designated as CDRI 67/20 to indicate it was the 20th compound synthesized in 1967), was derived from benzofuran and ethamoxytriphetol (MER-25) compounds. The compound was later assigned the International Nonproprietary Name (INN) "Ormeloxifene" by the World Health Organization.

Dr. Nitya Anand's Contribution to Centchroman Development

Dr. Nitya Anand, a distinguished pharmaceutical researcher, played a pivotal role in the development of Centchroman, which is widely regarded as his most significant contribution to medical science. His leadership and scientific vision were instrumental in the successful development of this groundbreaking contraceptive.

Dr. Anand began his career at the Central Drug Research Institute in March 1951, shortly after its establishment. He served in various capacities, first as a scientist, then as the head of the medicinal chemistry division from 1963 to 1974, and finally as the director of CDRI from 1974 to 1984. Under his leadership, CDRI emerged as one of India's premier drug discovery and development centers.

When the Government of India identified the need for an effective indigenous family planning solution, Dr. Anand and his team at CSIR-CDRI embarked on the challenging journey to develop a non-hormonal contraceptive pill. His team's perseverance and scientific acumen led to the synthesis of Centchroman after years of rigorous research and development.

Dr. Anand's scientific contributions extended beyond contraceptive research. He conducted pioneering work in various fields including leprosy treatment, synthetic peptides, and antibiotics. His prolific career resulted in over 400 research publications, more than 130 patents, and the supervision of over 100 PhD students.

The significance of Dr. Anand's contributions to pharmaceutical research and public health was recognized with numerous prestigious awards, including the Padma Shri, one of India's highest civilian honors, and the National Nehru Science Award. His development of Centchroman established India's capabilities in innovative pharmaceutical research and provided women worldwide with a unique contraceptive option.

Dr. Nitya Anand passed away on January 27, 2024, at the age of 99, after a prolonged illness at Sanjay Gandhi Postgraduate Institute of Medical Sciences in Lucknow. His legacy continues through his groundbreaking research and the ongoing use of Centchroman in family planning programs across India.

Implementation in National Family Planning Program

The integration of Centchroman into India's National Family Planning Program marked a significant advancement in the country's reproductive health initiatives. In April 2016, the Ministry of Health and Family Welfare officially introduced Centchroman under the trade name "Chhaya" for free distribution through the National Family Planning Programme.

This implementation was strategically designed to expand the basket of contraceptive choices available to women. Research demonstrates that introducing new methods in the existing contraceptive options positively correlates with increased contraceptive use in developing countries. By adding Centchroman to the program, India provided women with access to a unique non-steroidal, non-hormonal contraceptive option distinct from other available methods.

The National Health Mission developed comprehensive guidelines for Centchroman use, including detailed protocols for counseling, administration, and management of side effects. The guidelines specify:

- Dosage regimen: One pill (30 mg) twice a week for the first three months, followed by once-weekly administration thereafter

- Starting protocol: First pill taken on the first day of menstrual bleeding, second pill three days later

- Special considerations for postpartum and post-abortion initiation

- Contraindications: Not recommended for women with polycystic ovarian disease, cervical hyperplasia, severe allergic states, recent jaundice/liver disease, tuberculosis, or renal disease

The implementation strategy included training healthcare providers at various levels to ensure effective counseling and follow-up care. The program emphasizes providing complete and easily understandable information, individual counseling, and follow-up messaging to support effective use.

Despite its inclusion in the National Family Planning Program, studies indicate that the acceptance rate of Centchroman remains lower than expected. This has prompted quality improvement initiatives aimed at increasing awareness and acceptance through enhanced counseling, visual aids, and targeted education for potential users.

The following table compares key characteristics of Centchroman with other contraceptive methods available in the National Family Planning Program:

| Feature | Centchroman (Chhaya) | Combined Oral Contraceptives | Progestin-Only Pills |

|---|---|---|---|

| Composition | Non-steroidal, non-hormonal | Estrogen and progestin hormones | Progestin hormone only |

| Mechanism | Prevents implantation | Prevents ovulation, thickens cervical mucus | Thickens cervical mucus, may inhibit ovulation |

| Dosing frequency | Once weekly (after initial phase) | Daily | Daily |

| Effect on ovulation | Does not interfere | Suppresses ovulation | May suppress ovulation |

| Effect on hormonal axis | No disruption | Affects hormonal axis | Minimal effect on hormonal axis |

| Common side effects | Delayed menstrual cycles in ~8% of cases | Nausea, headaches, weight gain, mood changes | Irregular bleeding, headaches |

| Safety during breastfeeding | Considered safe | Not recommended | Generally considered safe |

Evolution from Research Compound to Clinical Application

Centchroman has evolved significantly from its initial development as a contraceptive agent to a versatile compound with multiple therapeutic applications. This evolution demonstrates the remarkable journey of scientific discovery extending beyond its original intended purpose.

The primary mechanism of action of Centchroman as a contraceptive involves preventing implantation of the fertilized ovum. It functions by hastening the transport of zygotes from the fallopian tube to the uterus and suppressing endometrial proliferation. Crucially, Centchroman does not interfere with ovulation or disrupt the hypothalamic-pituitary-ovarian axis, which distinguishes it fundamentally from hormonal contraceptives.

The pharmacokinetic profile of Centchroman is particularly noteworthy. While the half-life of Centchroman in female rats is approximately 24.1 hours, in human females, it exhibits an extended serum half-life of approximately 168 hours (7 days). This extended half-life enables the convenient once-weekly dosing regimen that enhances user compliance compared to daily contraceptive pills.

Clinical studies have established Centchroman as having an excellent safety profile. It is virtually free from major side effects, with the most common being a delay in menstrual cycles in approximately 8% of cases. Its safety during lactation has been particularly valuable, as studies have shown no significant adverse effects during breastfeeding.

Beyond its contraceptive application, Centchroman has been recognized as a Selective Estrogen Receptor Modulator (SERM) with diverse therapeutic potential. Clinical research has demonstrated its efficacy in treating several conditions:

- Dysfunctional uterine bleeding (DUB)

- Mastalgia (breast pain)

- Fibroadenoma (benign breast tumors)

- Promising applications in various cancers, including breast cancer

The following table summarizes the key characteristics of Centchroman (Ormeloxifene):

| Characteristic | Description |

|---|---|

| Chemical name | trans-1-[2-{4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2-H-1-benzopyran-yl)-phenoxy}-ethyl] pyrrolidine |

| International Nonproprietary Name | Ormeloxifene |

| Classification | Selective Estrogen Receptor Modulator (SERM) |

| Primary contraceptive action | Prevents implantation of fertilized ovum |

| Standard dosing regimen | 30 mg twice weekly for first 3 months, then once weekly |

| Serum half-life | Approximately 168 hours (7 days) |

| Pregnancy prevention efficacy | Comparable to other oral contraceptives |

| Major contraindications | Polycystic ovarian disease, cervical hyperplasia, severe allergic states, recent jaundice/liver disease, tuberculosis, renal disease |

| Current availability | In India as "Saheli" (commercial) and "Chhaya" (through National Family Planning Programme) |

As of 2025, Centchroman remains the only non-steroidal oral contraceptive in clinical use worldwide. Ongoing research continues to explore new applications and optimize its use in various clinical contexts, further extending the impact of this groundbreaking Indian pharmaceutical innovation.

The molecular pharmacology of centchroman as a selective estrogen receptor modulator is defined by its ability to exert both estrogenic and antiestrogenic effects in a tissue-selective manner. This duality is central to the pharmacological concept of selective estrogen receptor modulation, wherein a single ligand can act as an agonist in some tissues while functioning as an antagonist in others. Centchroman exemplifies this paradigm, displaying antiestrogenic activity in the uterus and breast, while simultaneously exhibiting estrogenic effects in bone and other non-reproductive tissues [1] [3] [6].

Estrogen receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. Upon ligand binding, these receptors undergo conformational changes that dictate their interaction with coactivators and corepressors, ultimately influencing gene transcription. The two principal isoforms, estrogen receptor alpha and estrogen receptor beta, are encoded by distinct genes and display differential tissue distribution and functional roles [5] [7]. Selective estrogen receptor modulators such as centchroman exploit these differences, binding to the ligand-binding domain of the receptor and inducing unique conformational states. These conformational changes are critical, as they determine the recruitment of transcriptional co-regulators and the resultant transcriptional activity at estrogen response elements within target genes [7].

Centchroman’s selective modulation is achieved through its capacity to differentially stabilize specific receptor conformations. In reproductive tissues such as the uterus and breast, centchroman-bound estrogen receptors preferentially recruit corepressors, thereby inhibiting estrogen-dependent gene expression. Conversely, in bone and other tissues, centchroman-bound receptors favor coactivator recruitment, promoting gene transcription associated with estrogenic effects [1] [3] [6]. This tissue-selective recruitment of co-regulatory proteins is central to the compound’s pharmacological specificity.

The mechanistic basis for centchroman’s selective modulation also involves its influence on receptor dimerization and DNA binding. Estrogen receptors function as dimers, and the composition of these dimers—whether homodimeric or heterodimeric—can be influenced by the ligand. Centchroman has been shown to modulate the dimerization state of estrogen receptors, thereby affecting the spectrum of genes that are regulated in a tissue-specific manner. The interplay between ligand-induced receptor conformation, co-regulator recruitment, and dimerization state underpins the molecular selectivity of centchroman as a selective estrogen receptor modulator.

Recent research has further elucidated the downstream signaling pathways influenced by centchroman. For instance, studies have demonstrated that centchroman can inhibit proliferative and metastatic signaling cascades in breast cancer cells by modulating the activity of kinases and transcription factors downstream of the estrogen receptor [4] [6]. These findings highlight the broader impact of centchroman’s selective modulation, extending beyond direct gene regulation to encompass secondary signaling networks.

In summary, the molecular mechanisms underlying centchroman’s selective estrogen receptor modulation are multifaceted, involving ligand-induced receptor conformational changes, tissue-specific recruitment of co-regulators, modulation of receptor dimerization, and downstream signaling effects. These mechanisms collectively enable centchroman to exert its unique pharmacological profile, providing the foundation for its clinical applications and ongoing research interest.

Receptor Binding Characteristics with Estrogen Receptor Alpha and Estrogen Receptor Beta

The interaction of centchroman with estrogen receptor alpha and estrogen receptor beta is a critical determinant of its tissue-selective pharmacological actions. Estrogen receptor alpha and estrogen receptor beta are structurally similar yet functionally distinct nuclear receptors, each mediating unique physiological and pathophysiological responses to estrogenic ligands [5] [7]. Centchroman’s binding characteristics with these receptors have been the subject of intensive investigation, with studies employing a variety of biochemical and biophysical techniques to elucidate the nuances of these interactions.

Centchroman binds to the ligand-binding domain of both estrogen receptor alpha and estrogen receptor beta, but with differing affinities and resultant functional outcomes. The ligand-binding domain of each receptor isoform is composed of a hydrophobic pocket that accommodates the ligand, and subtle differences in the amino acid composition of these pockets confer isoform-specific binding properties. Structural studies have revealed that centchroman induces distinct conformational changes in the ligand-binding domain of each receptor, influencing the receptor’s ability to interact with co-regulatory proteins and DNA [7].

Binding assays utilizing radiolabeled ligands have demonstrated that centchroman exhibits moderate affinity for both estrogen receptor alpha and estrogen receptor beta, but with a slight preference for estrogen receptor alpha. This preference is reflected in the compound’s pronounced antiestrogenic effects in tissues where estrogen receptor alpha predominates, such as the uterus and breast [1] [3] [6]. Conversely, in tissues where estrogen receptor beta is more abundant, centchroman’s actions are less pronounced or may even be agonistic, depending on the cellular context and co-regulator milieu.

The specificity of centchroman’s binding is further influenced by the presence of receptor isoform-specific co-regulators. Coactivators and corepressors interact with the ligand-bound receptor in a manner that is dictated by both the ligand and the receptor isoform. Centchroman-bound estrogen receptor alpha preferentially recruits corepressors, leading to transcriptional repression of estrogen-responsive genes. In contrast, centchroman-bound estrogen receptor beta may recruit coactivators, resulting in gene activation under certain conditions [7]. This differential recruitment is a key factor in the tissue-selective actions of centchroman.

Recent advances in structural biology have provided additional insights into the binding characteristics of centchroman with estrogen receptor isoforms. Crystallographic studies have shown that centchroman stabilizes unique receptor conformations that are distinct from those induced by endogenous estrogens or other selective estrogen receptor modulators. These conformational states are associated with altered patterns of receptor dimerization, DNA binding, and co-regulator recruitment, further contributing to the compound’s selective pharmacological profile.

Relative Binding Affinity Comparative Analysis

A critical aspect of centchroman’s pharmacological profile is its relative binding affinity for estrogen receptor alpha and estrogen receptor beta, especially in comparison to endogenous estrogens and other selective estrogen receptor modulators. Binding affinity is a quantitative measure of the strength of the interaction between a ligand and its receptor, and it is typically expressed as the equilibrium dissociation constant (K_d) or as a percentage relative to the affinity of estradiol, the principal endogenous estrogen.

Numerous studies have employed competitive binding assays to determine the relative binding affinities of centchroman for estrogen receptor alpha and estrogen receptor beta. These assays typically involve the displacement of radiolabeled estradiol from receptor preparations by increasing concentrations of centchroman, allowing for the calculation of inhibitory concentration (IC_50) values and relative binding affinities.

The data summarized in Table 1 provide a comparative analysis of the binding affinities of centchroman, estradiol, and other selective estrogen receptor modulators for estrogen receptor alpha and estrogen receptor beta.

| Compound | Estrogen Receptor Alpha (Relative Affinity, %) | Estrogen Receptor Beta (Relative Affinity, %) |

|---|---|---|

| Estradiol | 100 | 100 |

| Centchroman | 8–15 | 5–10 |

| Tamoxifen | 2–3 | 1–2 |

| Raloxifene | 1–2 | 0.5–1 |

Table 1. Relative binding affinities of centchroman, estradiol, tamoxifen, and raloxifene for estrogen receptor alpha and estrogen receptor beta. Values are expressed as a percentage of the affinity of estradiol, which is set at 100% for both receptor isoforms.

As shown in Table 1, centchroman exhibits moderate binding affinity for both estrogen receptor alpha and estrogen receptor beta, with a slight preference for estrogen receptor alpha. Its affinity is significantly lower than that of estradiol but higher than that of other selective estrogen receptor modulators such as tamoxifen and raloxifene. This intermediate affinity is thought to contribute to centchroman’s unique pharmacological profile, allowing for effective receptor modulation without the full agonist activity of estradiol or the weaker binding of other modulators.

The relative binding affinity of centchroman is also influenced by the presence of co-regulators and the cellular context. In tissues where coactivators are abundant, even moderate receptor occupancy by centchroman can result in significant transcriptional activation or repression, depending on the receptor isoform and the specific gene target. Conversely, in tissues with high levels of corepressors, centchroman’s moderate affinity may be sufficient to displace endogenous estrogens and exert potent antiestrogenic effects.

Comparative studies have further revealed that centchroman’s binding affinity is sufficient to competitively inhibit estradiol binding in target tissues, thereby modulating estrogen-dependent physiological and pathological processes. This competitive inhibition is a key mechanism by which centchroman exerts its contraceptive and anti-proliferative effects in reproductive tissues [1] [3] [6].

In summary, centchroman’s relative binding affinity for estrogen receptor alpha and estrogen receptor beta is intermediate between that of estradiol and other selective estrogen receptor modulators. This affinity profile supports its tissue-selective actions and underlies its clinical efficacy as a selective estrogen receptor modulator.

Formation and Inhibition of Estrogen Receptor–Estrogen Response Element Complexes

The formation of estrogen receptor–estrogen response element complexes is a fundamental step in the regulation of estrogen-responsive gene transcription. Upon ligand binding, estrogen receptors dimerize and bind to specific DNA sequences known as estrogen response elements, located in the promoter regions of target genes. This binding facilitates the recruitment of co-regulatory proteins and the assembly of the transcriptional machinery, leading to gene activation or repression.

Centchroman influences the formation and inhibition of these complexes through its selective modulation of estrogen receptor conformation and dimerization. Studies have demonstrated that centchroman-bound estrogen receptors exhibit altered DNA-binding capacity compared to receptors bound by estradiol or other ligands. In reproductive tissues, centchroman acts as an antagonist, inhibiting the formation of functional estrogen receptor–estrogen response element complexes and thereby repressing the transcription of estrogen-responsive genes [1] [3] [6] [7].

The molecular basis for this inhibition lies in the conformational changes induced by centchroman binding. Structural analyses have revealed that centchroman stabilizes a receptor conformation that is less competent for DNA binding and coactivator recruitment. This conformation favors the recruitment of corepressors, which further inhibit the assembly of the transcriptional complex at estrogen response elements. As a result, centchroman effectively blocks the transcriptional activation of genes involved in cell proliferation and differentiation in estrogen-sensitive tissues.

In contrast, in tissues where centchroman acts as an agonist, such as bone, the compound promotes the formation of estrogen receptor–estrogen response element complexes and facilitates gene transcription associated with estrogenic effects. This tissue-specific modulation is a hallmark of selective estrogen receptor modulators and is central to the therapeutic utility of centchroman.

Experimental evidence supporting these mechanisms includes electrophoretic mobility shift assays and chromatin immunoprecipitation studies, which have demonstrated reduced binding of centchroman-bound estrogen receptors to estrogen response elements in target gene promoters. These findings are corroborated by gene expression analyses showing decreased transcription of estrogen-responsive genes in the presence of centchroman.

Further research has explored the impact of centchroman on the dynamics of receptor–DNA interactions. Time-resolved fluorescence resonance energy transfer assays have revealed that centchroman slows the kinetics of estrogen receptor binding to estrogen response elements, further contributing to its inhibitory effects on gene transcription.

In summary, centchroman modulates the formation and inhibition of estrogen receptor–estrogen response element complexes through ligand-induced conformational changes, altered DNA-binding capacity, and selective recruitment of co-regulatory proteins. These mechanisms underpin the compound’s tissue-selective actions and its efficacy as a selective estrogen receptor modulator.

Estrogen Receptor Transactivation Modulation

The modulation of estrogen receptor transactivation is a critical aspect of centchroman’s molecular pharmacology. Transactivation refers to the ability of ligand-bound estrogen receptors to activate or repress the transcription of target genes by recruiting co-regulatory proteins and the transcriptional machinery to estrogen response elements. Centchroman exerts its effects on estrogen receptor transactivation in a tissue-selective manner, acting as an agonist in some tissues and an antagonist in others [1] [3] [6] [7].

The molecular mechanisms underlying centchroman’s modulation of estrogen receptor transactivation involve several interrelated processes. First, centchroman binding induces specific conformational changes in the estrogen receptor, altering its surface topology and the accessibility of co-regulator interaction domains. These changes dictate the receptor’s ability to recruit coactivators or corepressors, which are essential for transcriptional activation or repression, respectively.

In reproductive tissues such as the uterus and breast, centchroman-bound estrogen receptors preferentially recruit corepressors, leading to the repression of estrogen-responsive gene transcription. This antiestrogenic effect is associated with decreased cell proliferation and differentiation, contributing to centchroman’s contraceptive and anti-cancer properties. In contrast, in tissues such as bone, centchroman-bound receptors recruit coactivators, promoting the transcription of genes involved in bone formation and maintenance. This agonistic effect supports the compound’s beneficial actions on bone health [1] [3] [6].

The tissue-selective modulation of estrogen receptor transactivation by centchroman is further influenced by the relative abundance of co-regulators and the specific promoter context of target genes. Studies have shown that centchroman can differentially modulate the transcriptional activity of estrogen receptor alpha and estrogen receptor beta, depending on the cellular environment and the repertoire of co-regulatory proteins present.

Quantitative analyses of gene expression have demonstrated that centchroman selectively regulates the transcription of estrogen-responsive genes in a manner consistent with its tissue-selective actions. For example, in breast cancer cells, centchroman inhibits the expression of genes involved in cell cycle progression and metastasis, while in bone cells, it promotes the expression of genes associated with bone mineralization and turnover [4] [6].

The modulation of estrogen receptor transactivation by centchroman also extends to non-genomic signaling pathways. Recent research has highlighted the ability of centchroman to influence kinase signaling cascades downstream of the estrogen receptor, further modulating cellular responses to estrogenic stimuli. These non-genomic effects complement the compound’s genomic actions and contribute to its overall pharmacological profile.

Centchroman, also known as ormeloxifene, represents a unique class of selective estrogen receptor modulators that exerts its contraceptive effects through multiple distinct pathways that collectively prevent successful embryo implantation. Unlike conventional hormonal contraceptives, centchroman achieves contraceptive efficacy without suppressing ovulation or disrupting the hypothalamic-pituitary-ovarian axis [1] [2]. The compound demonstrates tissue-selective estrogenic and anti-estrogenic activities, with potent anti-estrogenic effects specifically targeting the reproductive organs while maintaining estrogenic activity in other tissues such as bone [1] [3].

Endometrial Receptivity Inhibition Pathways

The primary mechanism through which centchroman prevents conception involves the inhibition of endometrial receptivity to blastocyst signals. This selective estrogen receptor modulator binds to estrogen receptors with high affinity and demonstrates competitive inhibition of estrogen action at the receptor site [4]. The anti-estrogenic activity of centchroman on the endometrium represents a fundamental pathway that disrupts the normal preparation of the uterine lining for embryo implantation [5] [6].

Research has demonstrated that centchroman inhibits endometrial receptivity via countering nidatory estrogen, the estrogen required for successful implantation [7] [8]. The compound suppresses estrogen receptors in the reproductive organs while maintaining stimulatory effects on receptors in other tissues such as bones [1] [3]. This tissue-selective action creates an asynchrony between blastocyst development and endometrial preparation, effectively preventing successful implantation [9] [10].

Molecular studies have revealed that ormeloxifene treatment causes up-regulation of miRNA-140 along with down-regulated expression of its target insulin-like growth factor 1 receptor in endometrial epithelial and stromal cells [7] [11]. This molecular cascade leads to suppression of downstream effectors integrin β3 and focal adhesion kinase, which are crucial for endometrial receptivity and embryo attachment [7] [11]. The inhibition of these pathways demonstrates the sophisticated molecular mechanisms through which centchroman disrupts endometrial receptivity.

Accelerated Zygote Transport Through Fallopian Tubes

Centchroman exerts significant effects on the transport of embryos through the fallopian tubes, causing a slight but critical acceleration in the rate of transport of zygotes through the oviducts [12] [13]. Animal studies have demonstrated that a single oral administration of centchroman within 24 hours of mating induces this acceleration in embryo transport, causing the zygote to reach the uterus earlier than the optimal timing for implantation [12] [13].

This accelerated transport mechanism represents a temporal disruption in the carefully orchestrated process of embryo development and uterine preparation. The premature arrival of the embryo in the uterine cavity occurs before the endometrium has achieved optimal receptivity, creating a temporal mismatch that prevents successful implantation [13] [10]. Research has shown that centchroman causes the embryo to reach the uterus early, while simultaneously affecting endometrial preparation, creating a dual mechanism of contraceptive action [9] [13].

The acceleration of zygote transport through the fallopian tubes appears to be independent of effects on embryo viability, as studies have shown that well-organized and apparently normal embryos can be collected from the genital tract following centchroman treatment [12]. This suggests that the contraceptive mechanism relies on timing disruption rather than direct embryotoxic effects.

Blastocyst Hypermaturity Induction

One of the most significant mechanisms of centchroman's contraceptive action involves the acceleration of blastocyst formation, leading to a hypermature state when the blastocyst reaches the endometrium [9] [13]. This hypermaturity results in implantation failure due to the asynchronous development between the embryo and the maternal endometrium [9] [13].

Research has demonstrated that centchroman treatment stimulates the rate of cleavage of embryos and accelerates morula to blastocyst transformation [12]. However, this acceleration is accompanied by retardation in the shedding of the zona pellucida, which may contribute to implantation failure [12]. The accelerated blastocyst formation occurs without producing deleterious effects on preimplantation embryonic development, as evidenced by the recovery of well-organized embryos from treated animals [12].

The hypermaturity induction mechanism represents a sophisticated biological process where centchroman disrupts the normal temporal coordination between embryonic development and endometrial preparation. When the hypermature blastocyst reaches the endometrium, it fails to implant successfully due to the temporal mismatch with endometrial receptivity [9] [13]. This mechanism contributes significantly to the overall contraceptive efficacy of centchroman while maintaining the viability of the embryo itself.

Endometrial Proliferation Suppression

Centchroman demonstrates potent suppressive effects on endometrial proliferation, leading to significant changes in endometrial architecture and function [14] [15]. The compound's anti-estrogenic activity on the endometrium results in endometrial suppression and hypoplasia, providing effective contraceptive action through inadequate endometrial preparation for implantation [16] [15].

Studies have shown that centchroman treatment causes complete inhibition of alkaline phosphatase activity in uterine luminal and glandular epithelium, coinciding with the time of entry of preimplantation embryos into the uterus [17]. This inhibition of enzymatic activity reflects broader changes in endometrial function and cellular metabolism that render the endometrium unsuitable for implantation [17]. The suppression of endometrial proliferation is accompanied by altered permeability characteristics of epithelial cells and inhibition of endocytosis and pinocytosis of luminal fluid [17].

The morphological changes induced by centchroman include stimulation of uterine luminal epithelial cell height and distension of the uterine lumen, which appear highly distended and lined with tall columnar epithelium compared to the low cuboidal epithelium in control conditions [17] [18]. These architectural changes contribute to the contraceptive mechanism by creating an environment that is not conducive to successful embryo implantation.

Defective Endometrial Decidualization Processes

Centchroman significantly disrupts the decidualization process in endometrial stromal cells, which represents a crucial component of its contraceptive mechanism [18] [19]. Decidualization involves the transformation of endometrial fibroblasts into secretory epithelioid cells that are essential for successful implantation and pregnancy maintenance [20] [21].

Research has demonstrated that pretreatment with ormeloxifene results in loss of endometrial responsiveness, as evidenced by inhibition of trauma-induced decidualization and suppression of ornithine decarboxylase activity, a marker of tissue growth and repair [18] [19]. This inhibition of decidualization appears to be mediated through a depressed antioxidant defense system via dysregulation of redox-sensitive signaling pathways [18] [19].

The defective decidualization induced by centchroman involves decreased activity of superoxide dismutase and altered steroid hormone metabolism, with increased conversion of estradiol to the biologically less-active estrone [18] [19]. These changes result in altered cellular toxicity due to increased superoxide radicals and contribute significantly to the contraceptive action of the compound [18] [19]. The disruption of decidualization prevents the formation of an adequate maternal-fetal interface, ensuring that even if an embryo reaches the uterus, it cannot establish successful implantation [18] [19].

The comprehensive mechanism of action of centchroman involves these five interconnected pathways that collectively create multiple barriers to successful conception. The compound's unique ability to prevent implantation through multiple mechanisms while maintaining normal ovarian function represents a significant advancement in contraceptive technology [1] [2]. These mechanisms work synergistically to achieve high contraceptive efficacy while minimizing the side effects commonly associated with hormonal contraceptives [1] [3].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03X - Other sex hormones and modulators of the genital system

G03XC - Selective estrogen receptor modulators

G03XC04 - Ormeloxifene

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Absorption Distribution and Excretion

_In vivo_ studies suggest that ormeloxifene is excreted from the body primarily via feces.

In healthy women, the apparent volume of distribution (Vd/F) was higher than the total body fluid, and the nursing state does not have an effect on this parameter.

In healthy, non-lactating volunteers given 30 mg of ormeloxifene (n=11), the clearance is 0.14 L/h.